6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride
Beschreibung
Table 1: Key Structural and Functional Attributes of 6-O-tert-butyl 7-O-ethyl 3,6-Diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride
| Property | Detail |
|---|---|
| Molecular Formula | C₁₆H₂₅ClN₂O₅ |
| Molecular Weight | 320.81 g/mol |
| Core Structure | 3,6-Diazabicyclo[3.2.1]octane |
| Prodrug Groups | 6-O-tert-butyl, 7-O-ethyl esters |
| Mechanism | Covalent serine β-lactamase inhibition |
| Target Enzymes | Class A, C, D β-lactamases |
| Synthetic Route | Acid-mediated deprotection, esterification (U.S. Patent 10,604,522) |
Eigenschaften
IUPAC Name |
6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4;/h9-11,15H,5-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEVSDDINWPKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate;hydrochloride is a bicyclic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.
The compound has a molecular formula of and a molecular weight of 284.35 g/mol. Its unique bicyclic structure includes both tert-butyl and ethyl substituents, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | 6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate |
| InChI Key | IMALXXQBKVAKSL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bicyclic structure enables it to fit into enzyme active sites or bind to receptors, potentially modulating their activity. Research indicates that it may act as a chiral catalyst in asymmetric synthesis and as a tool for studying protein-ligand interactions.
Biological Activity
Research has shown various biological activities associated with the compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains, making it a candidate for further investigation in the field of antibacterial drug development.
- Enzyme Interaction : The compound's structure allows it to interact with enzymes involved in metabolic pathways, which could lead to novel therapeutic applications.
- Cytotoxicity : In vitro studies have indicated potential cytotoxic effects on cancer cell lines, warranting further exploration into its antitumor properties.
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.
- Cancer Cell Studies : In vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer drug.
- Enzyme Inhibition : Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes, providing insights into its mechanism of action at the molecular level.
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- In vitro Studies : Various studies have reported that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
- Mechanistic Studies : Detailed mechanistic studies using molecular docking simulations have provided insights into how the compound interacts with target proteins, enhancing our understanding of its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural differences and biological activities of analogous bicyclic compounds:
Key Insights
The 3,6-diaza configuration (vs. 3,8-diaza in other octane derivatives) alters nitrogen positioning, which may affect receptor binding specificity (e.g., α4β2 nAChRs) .
Substituent Effects :
- tert-butyl esters enhance metabolic stability and lipophilicity, while ethyl esters balance solubility. The hydrochloride salt further improves bioavailability .
- Analogous compounds with Boc protection (e.g., CAS: 869494-16-6) are intermediates for drug discovery, lacking direct therapeutic data .
Biological Activity Trends :
- 3,6-Diazabicyclo[3.3.1]heptane exhibits cytotoxicity against prostate cancer cells, suggesting that bicyclic amines with smaller cores may favor oncology applications .
- 3,8-Diazabicyclo[3.2.1]octane demonstrates high receptor affinity, emphasizing the role of nitrogen placement in target engagement .
Q & A
Q. How to establish structure-function relationships for this compound’s biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
